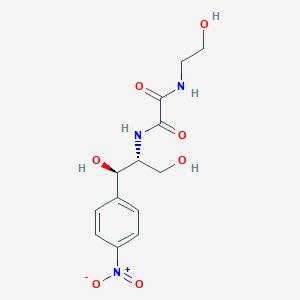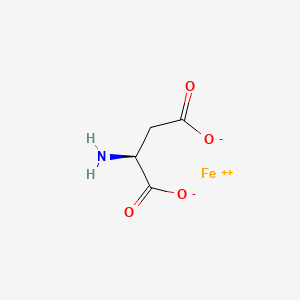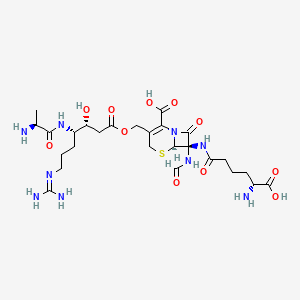
haplophytin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
haplophytin A is a natural product found in Haplophyllum acutifolium with data available.
Applications De Recherche Scientifique
Apoptotic Activity in Leukemia Cells
Haplophytin A, a novel quinoline alkaloid isolated from Haplophyllum acutifolium, demonstrates significant apoptotic activity in human promyelocytic leukemia HL-60 cells. It induces DNA fragmentation, ladder formation, and phosphatidylserine externalization, signaling classical features of apoptosis. The compound activates caspase-8, -9, and -3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP). This process involves the loss of mitochondrial membrane potential, release of cytochrome c, and modulation of Bcl-2 family proteins. Haplophytin A's therapeutic potential in leukemia is highlighted through its ability to induce apoptosis via both the extrinsic and intrinsic pathways (Won et al., 2010).
Alkaloidal Constituents and Structure Elucidation
Haplophytin A, along with haplophytin B, has been identified as an alkaloidal constituent of Haplophyllum acutifolium. These alkaloids were discovered during a phytochemical investigation of the plant, along with other known constituents like flindersine and beta-sitosterol. The structures of these compounds were elucidated through spectroscopic means, including the HMBC technique, providing a deeper understanding of the chemical composition and potential biological activities of these natural products (Ali et al., 2001).
Total Syntheses and Chemical Structure
The total synthesis of haplophytine, a related compound, has been achieved, showcasing the intricate chemical structure and complexity of this class of natural products. Haplophytine, featuring a complex polycyclic array and multiple stereocenters, demonstrates the advanced synthetic techniques required to replicate such naturally occurring alkaloids. This synthesis work is crucial for exploring the full range of biological activities and potential pharmaceutical applications of these compounds (Doris, 2009).
Pharmacological Properties in Haplophyllum Tuberculatum
Haplophyllum tuberculatum, containing haplophytin A and B, shows various pharmacological properties like anti-cancer, antioxidant, and anti-bacterial activities. These properties are attributed to the presence of aromatic compounds and essential oils in the plant. This suggests that haplophytin A plays a significant role in the therapeutic potential of Haplophyllum species, offering a basis for drug development and further pharmacological research (Raissi et al., 2016).
Propriétés
Nom du produit |
haplophytin A |
|---|---|
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
10-methoxy-2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one |
InChI |
InChI=1S/C15H15NO3/c1-15(2)8-7-9-13(19-15)12-10(16-14(9)17)5-4-6-11(12)18-3/h4-8H,1-3H3,(H,16,17) |
Clé InChI |
SMAYXCAPAZDLBX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(O1)C3=C(C=CC=C3OC)NC2=O)C |
Synonymes |
10-methoxy-2,2-dimethyl-2,6-dihydropyrano(3,2-c)quinolin-5-one haplophytin A haplophytin-A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-chloro-N-(3,4-dimethoxyphenyl)-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1253451.png)
![2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B1253452.png)
![(3aR,4R,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253454.png)





![7-(Acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B1253466.png)